molecular formula C28H19N5O4 B11702799 (4E)-2-(4-nitrophenyl)-5-phenyl-4-{2-[4-(phenylcarbonyl)phenyl]hydrazinylidene}-2,4-dihydro-3H-pyrazol-3-one

(4E)-2-(4-nitrophenyl)-5-phenyl-4-{2-[4-(phenylcarbonyl)phenyl]hydrazinylidene}-2,4-dihydro-3H-pyrazol-3-one

Cat. No.: B11702799
M. Wt: 489.5 g/mol
InChI Key: YIRSUBPHHNRMSM-UHFFFAOYSA-N
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Description

The compound (4E)-2-(4-nitrophenyl)-5-phenyl-4-{2-[4-(phenylcarbonyl)phenyl]hydrazinylidene}-2,4-dihydro-3H-pyrazol-3-one is a complex organic molecule with potential applications in various fields of scientific research. This compound features a pyrazolone core, which is known for its diverse biological activities and chemical reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4E)-2-(4-nitrophenyl)-5-phenyl-4-{2-[4-(phenylcarbonyl)phenyl]hydrazinylidene}-2,4-dihydro-3H-pyrazol-3-one typically involves multi-step organic reactions. One common method includes the condensation of 4-nitrobenzaldehyde with phenylhydrazine to form a hydrazone intermediate. This intermediate then undergoes cyclization with ethyl acetoacetate under acidic or basic conditions to yield the pyrazolone core.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to maximize efficiency and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

The compound (4E)-2-(4-nitrophenyl)-5-phenyl-4-{2-[4-(phenylcarbonyl)phenyl]hydrazinylidene}-2,4-dihydro-3H-pyrazol-3-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules.

Biology

In biological research, derivatives of this compound have been studied for their potential as enzyme inhibitors and antimicrobial agents. The pyrazolone core is known for its biological activity, which can be enhanced by modifying the substituents .

Medicine

In medicine, this compound and its derivatives are investigated for their potential therapeutic effects, including anti-inflammatory and analgesic properties. The presence of the nitrophenyl and phenylcarbonyl groups can influence the compound’s interaction with biological targets .

Industry

In the industrial sector, this compound is used in the development of dyes and pigments due to its chromophoric properties. It is also explored for its potential in material science applications .

Mechanism of Action

The mechanism of action of (4E)-2-(4-nitrophenyl)-5-phenyl-4-{2-[4-(phenylcarbonyl)phenyl]hydrazinylidene}-2,4-dihydro-3H-pyrazol-3-one involves its interaction with specific molecular targets. The nitrophenyl group can participate in electron transfer reactions, while the pyrazolone core can interact with enzymes and receptors. The phenylcarbonyl group may enhance binding affinity to certain proteins, influencing the compound’s biological activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of (4E)-2-(4-nitrophenyl)-5-phenyl-4-{2-[4-(phenylcarbonyl)phenyl]hydrazinylidene}-2,4-dihydro-3H-pyrazol-3-one lies in its combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the nitrophenyl, phenylcarbonyl, and pyrazolone moieties allows for diverse applications in various fields of research .

Properties

Molecular Formula

C28H19N5O4

Molecular Weight

489.5 g/mol

IUPAC Name

4-[(4-benzoylphenyl)diazenyl]-2-(4-nitrophenyl)-5-phenyl-1H-pyrazol-3-one

InChI

InChI=1S/C28H19N5O4/c34-27(20-9-5-2-6-10-20)21-11-13-22(14-12-21)29-30-26-25(19-7-3-1-4-8-19)31-32(28(26)35)23-15-17-24(18-16-23)33(36)37/h1-18,31H

InChI Key

YIRSUBPHHNRMSM-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=C(C(=O)N(N2)C3=CC=C(C=C3)[N+](=O)[O-])N=NC4=CC=C(C=C4)C(=O)C5=CC=CC=C5

Origin of Product

United States

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